molecular formula C21H16N4O2 B7719987 N-(pyridin-3-yl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(pyridin-3-yl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7719987
M. Wt: 356.4 g/mol
InChI Key: VFAXGCGTJBQAIK-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTOB, and it has been synthesized through a variety of methods.

Mechanism of Action

PTOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis. PTOB has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
PTOB has been shown to have several biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis, and the inhibition of amyloid-beta peptide aggregation. PTOB has also been shown to have antiviral activity against several viruses, including HIV and influenza viruses.

Advantages and Limitations for Lab Experiments

PTOB has several advantages for lab experiments, including its high yield of synthesis and its potential applications in various fields. However, PTOB also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of PTOB, including further studies to determine its safety and efficacy in humans, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as autoimmune diseases and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration of PTOB for its potential therapeutic applications.
Conclusion:
In conclusion, N-(pyridin-3-yl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTOB has been synthesized through a variety of methods and has been studied extensively for its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. PTOB has several advantages for lab experiments, including its high yield of synthesis and potential applications in various fields. However, further studies are needed to determine its safety and efficacy in humans, as well as its optimal dosage and administration for its potential therapeutic applications.

Synthesis Methods

PTOB can be synthesized through a variety of methods, including the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-amine and 2-chlorobenzoyl chloride. Another method involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 2-chlorobenzoyl chloride and pyridine-3-carboxylic acid. The synthesis of PTOB has been optimized to produce a high yield of the compound.

Scientific Research Applications

PTOB has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, PTOB has been shown to inhibit the growth of cancer cells by inducing apoptosis. PTOB has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, PTOB has been shown to have antiviral activity against several viruses, including HIV and influenza viruses.

properties

IUPAC Name

2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-14-7-2-3-9-16(14)19-24-21(27-25-19)18-11-5-4-10-17(18)20(26)23-15-8-6-12-22-13-15/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAXGCGTJBQAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)benzamide

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